Methyl 3,4-dihydroxyphenylacetate is a compound that has garnered attention in the scientific community due to its potential therapeutic applications. Research has indicated that this compound can act as an inhibitor of aromatic amino acid decarboxylation, which has implications for the treatment of hypertension and other conditions123. Additionally, its antiviral properties have been explored, particularly against enterovirus 71, suggesting a broader scope of use4.
Studies have demonstrated the efficacy of methyl 3,4-dihydroxyphenylacetate in reducing blood pressure in hypertensive patients. The reduction in amine biosynthesis due to the inhibition of aromatic amino acid decarboxylase is associated with this therapeutic effect123. The compound's ability to lower blood pressure and its sedative properties make it a candidate for further research and development in the treatment of hypertension.
Methyl 3,4-dihydroxyphenylacetate has shown promise as an antiviral agent, particularly against enterovirus 71. The compound's inhibitory activity on EV71 replication in rhabdomyosarcoma cells indicates its potential as a novel compound for antiviral therapies4. The low toxicity of methyl 3,4-dihydroxyphenylacetate, as evidenced by its high CC50 value, further supports its suitability for therapeutic use4.
The compound's impact on neurotransmitter synthesis suggests potential applications in neuropharmacology. By inhibiting the decarboxylation of 5-hydroxytryptophan, methyl 3,4-dihydroxyphenylacetate reduces brain 5-hydroxytryptamine levels, which may contribute to its sedative effects5. This action draws parallels to the effects of other sedative drugs and could be relevant in the development of treatments for neurological disorders5.
Methyl 3,4-dihydroxyphenylacetate is classified as a phenolic acid derivative. It is derived from natural sources and is noted for its antioxidative properties. Studies have indicated that it can alleviate oxidative stress-related damage in various biological systems, suggesting its potential use in medical therapies targeting oxidative stress and neurodegenerative diseases .
The synthesis of methyl 3,4-dihydroxyphenylacetate can be achieved through several methods. One common approach involves the esterification of 3,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The general reaction can be represented as follows:
The reaction can be monitored using techniques such as thin-layer chromatography to confirm the formation of the methyl ester .
The molecular formula of methyl 3,4-dihydroxyphenylacetate is . Its structure consists of a phenolic ring with two hydroxyl groups located at the 3 and 4 positions relative to the acetoxy group. The compound has a molecular weight of approximately 182.17 g/mol.
Methyl 3,4-dihydroxyphenylacetate participates in various chemical reactions due to its active hydroxyl groups. Notable reactions include:
The mechanism by which methyl 3,4-dihydroxyphenylacetate exerts its biological effects involves several pathways:
Methyl 3,4-dihydroxyphenylacetate exhibits several notable physical and chemical properties:
Methyl 3,4-dihydroxyphenylacetate has diverse applications in scientific research and potential therapeutic areas:
Methyl 3,4-dihydroxyphenylacetate (CAS No. 25379-88-8) is classified under the IUPAC name methyl 2-(3,4-dihydroxyphenyl)acetate. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol. The SMILES notation (COC(=O)CC1=CC(O)=C(O)C=C1
) and InChIKey (UGFILLIGHGZLHE-UHFFFAOYSA-N
) provide unambiguous representations of its structure, featuring a phenylacetate core with adjacent phenolic hydroxyl groups at positions 3 and 4. Synonymous designations include catechol-4-acetic acid methyl ester, homoprotocatechuic acid methyl ester, and 3,4-dihydroxyphenylacetic acid methyl ester, all referencing the same compound [1] [8].
Table 1: Chemical Identifiers of Methyl 3,4-Dihydroxyphenylacetate
Property | Value |
---|---|
CAS Registry Number | 25379-88-8 |
Molecular Formula | C₉H₁₀O₄ |
Molecular Weight | 182.17 g/mol |
IUPAC Name | methyl 2-(3,4-dihydroxyphenyl)acetate |
SMILES | COC(=O)CC1=CC(O)=C(O)C=C1 |
InChIKey | UGFILLIGHGZLHE-UHFFFAOYSA-N |
Solubility: The compound is soluble in polar organic solvents like ethanol and water-ethanol mixtures (2:1 ratio), as evidenced by its use in crystallization studies of related compounds [2]. It remains sparingly soluble in nonpolar solvents due to hydrogen bonding from its catechol groups.
Stability: It exhibits moderate thermal stability, with a melting point of 55°C. As a solid, it adopts a crystalline powder morphology (white to yellow appearance) and is sensitive to oxidative conditions due to the catechol moiety’s susceptibility to quinone formation. The compound is not listed under TSCA (Toxic Substances Control Act), indicating no significant industrial hazards reported [1] [8].
Crystallography: While single-crystal data for this specific compound is limited in the search results, analogous catechol derivatives (e.g., bis(2-amino-6-methylpyridinium 3,4-dimethoxybenzoate)) crystallize in monoclinic systems with space group P2₁/n. Hydrogen bonding dominates the lattice, with O–H···O and C–H···O interactions stabilizing the structure [2].
Table 2: Physicochemical Properties
Property | Value/Description |
---|---|
Physical State | Crystalline powder (white-yellow) |
Melting Point | 55°C |
Solubility | Ethanol, water-ethanol mixtures |
Thermal Degradation | Decomposes above 200°C (estimated) |
Crystal System (analog) | Monoclinic |
NMR Spectroscopy:
Mass Spectrometry: Electron ionization (EI-MS) yields a molecular ion peak at m/z 182 [M]⁺, with characteristic fragments at m/z 151 (loss of –OCH₃), 123 (decarboxylation), and 108 (retro-Diels-Alder cleavage of the catechol ring) [4] [6].
IR Spectroscopy: Key absorptions include:
UV-Vis Spectroscopy: The conjugated catechol system absorbs in the UV range, with π→π* transitions near 280 nm and n→π* bands below 250 nm. Solvent polarity marginally shifts these peaks due to hydrogen-bonding effects [2] [6].
Table 3: Key Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 3.6 (s, 3H, –OCH₃); δ 3.5 (s, 2H, –CH₂–); δ 6.6–6.8 (m, 3H, Ar–H) |
EI-MS | m/z: 182 [M]⁺; 151 [M–31]⁺; 123 [M–59]⁺; 108 [C₆H₄O₂]⁺ |
IR | 3400 cm⁻¹ (O–H); 1725 cm⁻¹ (C=O); 1510 cm⁻¹ (Ar C=C); 1270 cm⁻¹ (C–O) |
UV-Vis | λmax (EtOH): ~280 nm (ε > 2000 L·mol⁻¹·cm⁻¹) |
Methyl 3,4-dihydroxyphenylacetate lacks classical keto-enol tautomerism due to the absence of α-hydrogens on its ester group and non-carbonyl-conjugated hydroxyls. However, the catechol moiety can undergo ortho-quinone oxidation under aerobic or basic conditions, forming a resonant system with carbonyl character. This redox equilibrium is not tautomerism but a reversible oxidation:
$$\text{Catechol} \rightleftharpoons \text{1,2-benzoquinone} + 2\text{H}^+ + 2\text{e}^-$$
In aprotic solvents (e.g., DMSO), hydrogen bonding between the catechol OH and ester carbonyl may stabilize zwitterionic forms, though computational studies suggest minimal energy differences (<5 kcal/mol) between canonical and charge-separated resonance hybrids. Solvent polarity significantly influences this equilibrium: polar solvents stabilize the zwitterion, while nonpolar media favor the neutral catechol [3] [5] [7].
Notably, no stable enol isomers analogous to β-dicarbonyl systems (e.g., 76% enol in 2,4-pentanedione) exist for this compound. The ester’s carbonyl lacks α-hydrogens, preventing classical keto-enol shifts. However, solvent co-crystallization (e.g., with DMSO) can trap metastable conformers via hydrogen-bonded networks, as demonstrated in studies of tautomeric solvates like 6-amino-1,3-dimethyl-5-nitrosouracil-DMSO [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: